Oxymethacil
Overview
Description
The synthesis and analysis of chemical compounds involve a comprehensive understanding of their molecular structures, chemical reactions, and physical and chemical properties. These aspects are crucial for developing materials with specific functionalities and applications.
Synthesis Analysis
Synthesis methods can vary widely, involving different catalysts and conditions tailored to produce the desired compound. For instance, the synthesis of mixed oxide catalysts with metastable structures has been demonstrated using reductants and oxoacids, highlighting the importance of synthesis conditions in achieving specific molecular structures (H. Tsuji, K. Oshima, & Yukio Koyasu, 2003).
Molecular Structure Analysis
Analyzing the molecular structure is fundamental to understanding a compound's properties and potential applications. Techniques such as X-ray crystallography and mass spectrometry play a vital role in determining the arrangement of atoms within a molecule and identifying its molecular weight, respectively.
Chemical Reactions and Properties
Chemical reactions involving the compound of interest are critical for understanding its reactivity and stability. For example, the oxa-Michael reaction has been noted for its role in forming C-O bonds, offering pathways for synthesizing complex natural products with high efficiency (C. Nising & S. Bräse, 2008).
Scientific Research Applications
Corrective Properties for Visual Recognition Disturbances : Oxymethacil has been studied for its corrective effects on visual recognition disturbances in monkeys. The administration of oxymethacil restored normal discrimination of black and white visual stimuli disrupted by the antidepressant fluoracyzine. Different doses were found effective for restoring the discrimination of colored visual stimuli (Dudkin, Kruchinin, & Chueva, 1993).
Nootropic Properties and Cognitive Improvement : In a study involving monkeys, oxymethacil administration improved cognitive characteristics, including the short-term storage of information and the speed of motor reactions. This improvement was accompanied by changes in neuronal activity in the visual cortex (Dudkin, Kruchinin, & Chueva, 1994).
Protective Effects in Organophosphate Poisoning : Oxymethacil showed a protective effect on microcirculation and neuronal activity in the cat brain cortex following severe poisoning by the organophosphate paraoxon. This suggests its potential use in correcting brain function damaged by organophosphates (Kamenev, Samoilov, Semenov, & Sofronov, 1991).
Efficacy in Post-Poisoning Myocardial Damages : Research on rats indicated that oxymethacil could be effective in correcting post-poisoning injuries to the myocardium caused by malathion, a pesticide. This suggests its therapeutic potential in treating myocardial damage due to toxic exposure (Myshkin et al., 1995).
Application in Industrial and Ecological Intoxication : Oxymethacil has been suggested for use in treating and preventing intoxications of occupational and ecological origin, due to its immune-stimulating and antioxidant activities (Maksimov, Churmantaeva, Timasheva, & Makar'eva, 1995).
properties
IUPAC Name |
5-hydroxy-6-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(8)4(9)7-5(10)6-2/h8H,1H3,(H2,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRSBOGQMSQPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225139 | |
Record name | Oxymethacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxymethacil | |
CAS RN |
7417-28-9 | |
Record name | 5-Hydroxy-6-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7417-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxymethacil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxymethacil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxymethacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXYMETHACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZD7SUW02T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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